Product packaging for 25N-Nbome(Cat. No.:CAS No. 1354632-03-3)

25N-Nbome

Cat. No.: B1651877
CAS No.: 1354632-03-3
M. Wt: 346.4
InChI Key: TXCKTIBHURMASQ-UHFFFAOYSA-N
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Description

In Vitro Receptor Binding Affinity and Functional Efficacy

25N-NBOMe demonstrates high affinity and potent agonistic activity at several serotonin (B10506) receptor subtypes, particularly within the 5-HT2 family.

Table 1: this compound Activity at Serotonin 5-HT2A Receptors

Parameter (Assay)Value (nM)pValueEmax (%)Citation
Ki (Binding)0.1449.26 ± 0.15- wikipedia.org
EC50 (Calcium Flux)-9.50 ± 0.0394 ± 1 wikipedia.org
EC50 (Gq Dissociation)-9.69 ± 0.0495.2 ± 1.2 wikipedia.org
EC50 (β-arrestin2 Recruitment)-9.66 ± 0.09136.5 ± 3.6 wikipedia.org

Beyond 5-HT2A, this compound also interacts with 5-HT2B and 5-HT2C receptors. Its affinity (Ki) for the 5-HT2B receptor is reported as 8.7 nM (pKi = 8.35 ± 0.08) wikipedia.org. In functional assays, this compound exhibits weak partial agonist activity at 5-HT2B, with a pEC50 of 8.63 ± 0.14 and an Emax of 54.1 ± 2.5% wikipedia.org. Calcium flux assays showed negligible agonist activity at 5-HT2B (Emax < 10%) wikipedia.org.

For the 5-HT2C receptor, this compound shows high affinity with a Ki of 1.06 nM (pKi = 8.16 ± 0.07) wikipedia.org. It acts as a potent full agonist at 5-HT2C receptors. Calcium flux assays reported a pEC50 of 9.07 ± 0.03 with an Emax of 102 ± 1%, while Gq pEC50 was 9.34 ± 0.08 with an Emax of 100.0 ± 2.5% wikipedia.org. Generally, NBOMe compounds are ultrapotent and highly efficacious agonists of 5-HT2C receptors researchgate.netfrontiersin.org.

Table 2: this compound Activity at Serotonin 5-HT2B and 5-HT2C Receptors

ReceptorParameter (Assay)Value (nM)pValueEmax (%)Citation
5-HT2BKi (Binding)8.78.35 ± 0.08- wikipedia.org
EC50 (Functional)-8.63 ± 0.1454.1 ± 2.5 wikipedia.org
Emax (Calcium Flux)--< 10 wikipedia.org
5-HT2CKi (Binding)1.068.16 ± 0.07- wikipedia.org
EC50 (Calcium Flux)-9.07 ± 0.03102 ± 1 wikipedia.org
EC50 (Gq Dissociation)-9.34 ± 0.08100.0 ± 2.5 wikipedia.org

Structure-Activity Relationship (SAR) Insights within the NBOMe Series

The NBOMe compounds are a class of synthetic psychedelics derived from the phenethylamine (B48288) 2C series, characterized by the addition of an N-(2-methoxy)benzyl substituent to the phenethylamine core frontiersin.orgwikipedia.orgnih.gov. This N-(2-methoxy)benzyl group is crucial to their pharmacological profile, as it significantly increases the affinity of the drug toward the 5-HT2A receptor and enhances its pharmacological activity compared to their 2C counterparts researchgate.netfrontiersin.orgwikipedia.orgnih.gov.

The nomenclature "25X-NBOMe" indicates the presence of methoxy (B1213986) groups at the 2- and 5-positions of the phenethylamine moiety, with 'X' denoting the substituent at the 4-position (e.g., iodine for 25I-NBOMe, chlorine for 25C-NBOMe, bromine for 25B-NBOMe, and a nitro group for this compound) nih.govnih.gov. The "NB" refers to N-benzyl, and "OMe" signifies the methoxy substituent on the ortho-position of the benzyl (B1604629) moiety nih.gov.

Within the NBOMe series, compounds are generally ultrapotent and highly efficacious agonists of serotonin 5-HT2A and 5-HT2C receptors, typically exhibiting Ki values in the low nanomolar range researchgate.netfrontiersin.org. The identity of the substituent at the 4-position influences the specific potency and efficacy, with 25I-NBOMe, for instance, being noted as a highly potent 5-HT2A receptor agonist tusnovics.plwikipedia.orgljmu.ac.uk. Notably, this compound has been observed to produce the highest head-twitch response frequency among a panel of structurally related 25N analogs in in vivo studies wikipedia.org.

Exploration of Molecular Mechanisms in Non-Human Models

In non-human models, this compound has been shown to influence the dopaminergic system. Specifically, it increases the phosphorylation of the dopamine (B1211576) transporter (DAT) in the striatum of rodents, a mechanism observed similarly with methamphetamine wikipedia.orgwikipedia.orgresearchgate.netnih.gov. This phosphorylation of DAT is linked to dopamine reverse transport and efflux, which subsequently leads to an elevation in extracellular dopamine levels wikipedia.orgwikipedia.org.

Further research indicates that repeated administration of this compound leads to an increase in the expression of phosphorylated DAT in both the nucleus accumbens (NAc) and the dorsal striatum (DSt) researchgate.netnih.gov. Conversely, it causes a decrease in the expression of the dopamine transporter specifically in the NAc researchgate.netnih.gov. Additionally, this compound has been found to significantly reduce the expression of tyrosine hydroxylase in the NAc, but not in the DSt researchgate.netnih.gov. These findings suggest that this compound interacts with the dopaminergic system, and studies in rodents have shown that it can produce reinforcing effects, including conditioned place preference (CPP) and self-administration wikipedia.orgresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O5 B1651877 25N-Nbome CAS No. 1354632-03-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1354632-03-3

Molecular Formula

C18H22N2O5

Molecular Weight

346.4

IUPAC Name

2-(2,5-dimethoxy-4-nitrophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C18H22N2O5/c1-23-16-7-5-4-6-14(16)12-19-9-8-13-10-18(25-3)15(20(21)22)11-17(13)24-2/h4-7,10-11,19H,8-9,12H2,1-3H3

InChI Key

TXCKTIBHURMASQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC

Origin of Product

United States

Pharmacological Characterization of 25n Nbome at Serotonin Receptors

Exploration of Molecular Mechanisms in Non-Human Models

Modulation of Reward Pathways in Animal Models: Conditioned Place Preference and Self-Administration Studies

Research into the pharmacological profile of 25N-NBOMe has extended to its effects on reward pathways in animal models, utilizing established paradigms such as conditioned place preference (CPP) and self-administration studies. These investigations aim to elucidate the potential for abuse of novel psychoactive substances like this compound by assessing their rewarding and reinforcing properties.

Conditioned Place Preference (CPP) Studies

Conditioned place preference is a widely used behavioral paradigm to evaluate the rewarding effects of a substance. In this test, animals associate the rewarding effects of a drug with a specific environment, leading them to spend more time in the drug-paired compartment. Studies have demonstrated that this compound induces a significant conditioned place preference in rodents. For instance, administration of this compound at a dose of 3 mg/kg significantly increased place preference in male C57BL/6J mice. wikipedia.orgiiab.me This finding suggests that this compound possesses rewarding properties, indicating its capacity to induce a positive affective state in animals.

Table 1: Summary of this compound's Effect in Conditioned Place Preference (CPP) Studies
CompoundSpecies/StrainDose (mg/kg)Effect on CPPReference
This compoundMale C57BL/6J mice3Significantly increased place preference wikipedia.orgiiab.me

Self-Administration Studies

Self-administration paradigms are crucial for assessing the reinforcing properties of a substance, where animals learn to perform an action (e.g., pressing a lever) to receive drug infusions. This behavior is indicative of the drug's ability to act as a reinforcer, a key characteristic of substances with abuse potential. Investigations into this compound have shown that it can serve as a reinforcer in animal models. Specifically, this compound at a dose of 0.01 mg/kg/infusion significantly enhanced self-administration behavior in rats. iiab.me Another study also reported self-administration in Sprague Dawley rats at 0.1 mg/kg/infusion. wikipedia.org These results further support the notion that this compound exhibits reinforcing effects.

Table 2: Summary of this compound's Effect in Self-Administration Studies
CompoundSpecies/StrainDose (mg/kg/infusion)Effect on Self-AdministrationReference
This compoundRats0.01Significantly enhanced self-administration iiab.me
This compoundSprague Dawley rats0.1Produced self-administration wikipedia.org

Neurochemical Mechanisms Underlying Reward Modulation

The rewarding and reinforcing effects observed with this compound, similar to other NBOMe compounds, are strongly implicated with the dopaminergic system. wikipedia.orgeasychem.orgnih.govnih.gov Studies investigating the impact of this compound on dopamine-related proteins in key brain regions involved in reward, such as the nucleus accumbens (NAc) and dorsal striatum (DSt), have revealed specific alterations. Repeated administration of this compound did not affect the expression of the dopamine (B1211576) 1 receptor (D1R) but significantly reduced the expression of the dopamine 2 receptor (D2R) in both the NAc and DSt. iiab.menih.gov Furthermore, this compound significantly decreased the expression of the dopamine transporter (DAT) in the NAc, while simultaneously increasing the phosphorylation of DAT in both the NAc and DSt. iiab.menih.gov The drug also significantly reduced the expression of tyrosine hydroxylase (TH), an enzyme crucial for dopamine synthesis, in the NAc, but not in the DSt. iiab.menih.gov These findings collectively suggest that this compound modulates the dopaminergic system, contributing to its observed abuse potential. iiab.menih.gov

Table 3: Neurochemical Changes Induced by this compound in Rodent Brain Regions
Neurochemical MarkerBrain RegionEffect of this compound (Repeated Administration)Reference
Dopamine 1 Receptor (D1R)Nucleus Accumbens (NAc), Dorsal Striatum (DSt)No significant change in expression iiab.menih.gov
Dopamine 2 Receptor (D2R)Nucleus Accumbens (NAc), Dorsal Striatum (DSt)Significantly reduced expression iiab.menih.gov
Dopamine Transporter (DAT)Nucleus Accumbens (NAc)Significantly decreased expression iiab.menih.gov
Phosphorylated Dopamine Transporter (p-DAT)Nucleus Accumbens (NAc), Dorsal Striatum (DSt)Increased expression iiab.menih.gov
Tyrosine Hydroxylase (TH)Nucleus Accumbens (NAc)Significantly reduced expression iiab.menih.gov
Tyrosine Hydroxylase (TH)Dorsal Striatum (DSt)No significant change in expression iiab.menih.gov

Metabolism and Biotransformation of 25n Nbome

In Vitro Metabolic Pathways in Human Liver Microsomes

Studies investigating the in vitro metabolism of 25N-NBOMe using human liver microsomes (HLM) have revealed a complex array of biotransformation processes. These investigations, often employing advanced analytical techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS), have identified numerous metabolites, indicating significant metabolic activity nih.govwikipedia.org.

Characterization of Phase I Biotransformations: Hydroxylation, O-Demethylation, N-Dealkylation, Nitro Reduction, Dehydrogenation, and Carbonylation

The Phase I metabolism of this compound in human liver microsomes is characterized by several key biotransformation reactions:

Hydroxylation: This process involves the introduction of a hydroxyl group into the this compound molecule nih.govwikipedia.org. Hydroxylated metabolites are frequently observed and can be among the most abundant compounds after Phase I metabolism nih.govwikipedia.orgwikipedia.org.

O-Demethylation: A dominant biotransformation pathway, O-demethylation involves the removal of a methyl group from one or more methoxy (B1213986) moieties on the compound, leading to the formation of hydroxylated derivatives. This can further proceed to O-di-demethylation wikipedia.orgwikipedia.org.

N-Dealkylation: This reaction involves the cleavage of an alkyl group from the nitrogen atom of the molecule nih.govwikipedia.org. For NBOMe compounds, N-dealkylation can result in the formation of the corresponding 2C-X phenethylamine (B48288) analogues wikipedia.orguni.lu.

Nitro Reduction: A distinctive metabolic pathway for this compound, nitro reduction involves the conversion of its aromatic nitro group. This is a unique characteristic not typically seen in other NBOMe analogues lacking this specific substituent wikipedia.orgwikipedia.org.

Dehydrogenation: This biotransformation involves the removal of hydrogen atoms from the molecule, potentially leading to the formation of unsaturated structures nih.govwikipedia.orgnucleos.com.

Carbonylation: The introduction of a carbonyl group into the compound's structure is another identified Phase I biotransformation nih.govwikipedia.org.

N-Acetylation: Following the reduction of the aromatic nitro group, the resulting primary aromatic amine can undergo N-acetylation wikipedia.orgwikipedia.org.

Identification of Major Phase I Metabolites

In vitro studies with human liver microsomes have successfully identified a significant number of Phase I metabolites for this compound, with some studies reporting up to 14 distinct metabolites nih.govwikipedia.org and others detecting up to 24 Phase I metabolites wikipedia.org. Among these, hydroxyl metabolites are consistently reported as the most abundant compounds after the Phase I process nih.govwikipedia.org. O-demethylated and hydroxylated forms are also prominent metabolites wikipedia.org. Furthermore, the corresponding 2,5-dimethoxyphenethylamine (2C-N) metabolite has been detected, indicating N-dealkylation as a significant pathway wikipedia.org. Metabolites resulting from the reduction of the aromatic nitro group and subsequent N-acetylation are considered unique to this compound wikipedia.org.

Comparative Metabolic Studies with Related NBOMe Analogues

Comparative metabolic studies highlight both similarities and unique aspects in the biotransformation of this compound alongside other NBOMe analogues. Generally, NBOMe compounds undergo extensive biotransformation, producing numerous metabolites wikipedia.orguni.lu.

Common Phase I metabolic pathways observed across various NBOMe analogues, including this compound, 25B-NBOMe, 25C-NBOMe, 25D-NBOMe, and 25I-NBOMe, typically involve O-demethylation, hydroxylation, N-dealkylation, and dehydrogenation wikipedia.orgwikipedia.orguni.lunucleos.com. O-demethylation is frequently the predominant Phase I biotransformation, often followed by O-di-demethylation and hydroxylation across the NBOMe series wikipedia.org. The cytochrome P450 (CYP) isoenzymes, such as CYP1A2, CYP3A4, CYP2B6, CYP2C9, and CYP2C19, and CYP2D6, are widely implicated in the metabolism of these compounds wikipedia.orguni.lunih.gov.

Despite these shared pathways, this compound exhibits distinct biotransformations due to its specific chemical structure. Notably, the reduction of its aromatic nitro group and subsequent N-acetylation of the primary aromatic amine are unique metabolic steps for this compound, as these reactions are not observed in other NBOMe analogues that lack the nitro substituent wikipedia.orgwikipedia.org. For instance, a study comparing 25D-NBOMe, 25E-NBOMe, and this compound in pooled human liver microsomes reported 36, 26, and 24 Phase I metabolites, respectively, underscoring the extensive metabolic profiles across the series wikipedia.org. The formation of 25X-NBOH metabolites and 2C-X metabolites (resulting from N-debenzylation) is also a common feature across many NBOMe compounds uni.lunucleos.com.

Compound Names and PubChem CIDs

Analytical Methodologies for 25n Nbome Identification and Quantification

Chromatographic Techniques Coupled with Mass Spectrometry

Chromatographic techniques combined with mass spectrometry are the cornerstone for the definitive identification and quantification of 25N-NBOMe and its analogues. These methods offer the necessary sensitivity and specificity to distinguish this compound from other compounds, including its isomers and related substances wvu.eduacs.org.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely utilized and highly sensitive technique for the identification and quantification of this compound in biological samples and seized materials frontiersin.orgojp.govacs.org. This method involves separating the compounds using liquid chromatography before their detection and fragmentation in a tandem mass spectrometer. LC-MS/MS allows for the simultaneous quantification of multiple NBOMe analogues frontiersin.orghanyang.ac.kr. For instance, a validated LC-MS/MS method has been developed for the simultaneous determination of nine NBOMe derivatives, including this compound, in human plasma, employing solid-phase extraction for sample pre-treatment hanyang.ac.kr. The method demonstrated a calibration range of 1-100 ng/mL for all quantitative analytes, with a correlation coefficient exceeding 0.99 hanyang.ac.kr. In urine analysis, LC-MS/MS conditions for this compound include a Kinetex® Phenyl-hexyl column (1.7 μm, 2.1 mm i.d. × 10 cm) at 40℃, with specific multiple reaction monitoring (MRM) transitions such as 347 > 121 and 347 > 91 fda.gov.tw.

High-Resolution Mass Spectrometry (HRMS) Approaches

High-Resolution Mass Spectrometry (HRMS) approaches, such as those employing quadrupole time-of-flight (Q-TOF) or Orbitrap analyzers, are crucial for the unambiguous identification of this compound, especially in complex matrices or when dealing with unknown derivatives nih.govnih.gov. HRMS provides accurate mass measurements, allowing for the determination of elemental composition and the differentiation of isobaric compounds that might be indistinguishable by lower-resolution methods acs.orgnih.govojp.gov. For example, liquid chromatography-high resolution-tandem mass spectrometry (LC-HR-MS/MS) with a QqToF instrument has been used to identify this compound and its phase I metabolites in human liver microsomes and microbial models nih.gov. Studies have characterized the fragmentation patterns of this compound and other NBOMe derivatives using LC-QTOF-MS, observing protonated molecular ions at m/z 347.1601 (C18H22N2O5) and common major product ions at m/z 121.0653 and 91.0548 acs.org. Molecular networking, based on MS/MS fragmentation similarity, has also been applied to organize MS/MS data for NBOMe derivatives, aiding in the rapid detection and identification of unknown NBOMes acs.orgfrontiersin.org.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of this compound, particularly for the identification of the parent compound in seized drug samples europeanreview.orgfrontiersin.orgeuropa.eu. While GC-MS is effective, it may require sample preparation steps like extraction and derivatization, which can be time-consuming and sample-destructive europeanreview.org. For this compound, GC-MS analysis involves specific parameters such as an Agilent gas chromatograph with an MS detector, an HP-1 MS column (30m x 0.25 mm x 0.25µm), helium carrier gas at 1.0 mL/min, and an oven program that ramps from 100℃ to 300℃ swgdrug.org. The retention time for this compound under these conditions has been reported as 17.975 minutes, with characteristic EI mass spectra swgdrug.org. GC-MS has also been used to differentiate positional isomers of NBOMe compounds by analyzing retention indices and relative ion abundances wvu.eduojp.gov.

Forensic Applications and Screening Systems

The analytical methodologies discussed are critical for forensic laboratories in identifying and quantifying this compound in seized drugs and biological specimens, contributing to public health and safety ojp.govacs.orgnih.gov.

Development of Analytical Reference Materials and Databases

The accurate identification and quantification of this compound rely heavily on the availability of reliable analytical reference materials and comprehensive databases ojp.govacs.orgnih.gov. Reference materials, such as this compound hydrochloride, are specifically manufactured and tested to meet international standards (e.g., ISO/IEC 17025 and ISO 17034) for forensic and research applications caymanchem.com. These materials are essential for method validation, calibration, and quality control in analytical laboratories acs.org. Forensic laboratories also utilize spectral databases, such as GC-MS spectral databases containing 70eV EI mass spectral data, to aid in the identification of NBOMe compounds ojp.govcaymanchem.com. The development and continuous updating of these databases are crucial for keeping pace with the emergence of new NBOMe derivatives and other NPS acs.orgojp.gov.

Rapid Detection Methods for Illicit Samples

Given the rapid proliferation of NPS, there is a continuous need for rapid and efficient detection methods for this compound in illicit samples, such as blotter papers and powders fda.gov.tweuropa.eu. While GC-MS and LC-MS are confirmatory methods, rapid screening techniques are valuable for initial assessments. High-performance liquid chromatography (HPLC) with photodiode array (DAD) or amperometric detection has been explored for the quick determination of NBOMe derivatives, including those found in simulated blotter papers acs.org. These methods offer good selectivity and specificity for routine analysis in forensic settings acs.org. The use of molecular networking with LC-QTOF-MS has also been proposed as an approach for the rapid detection and identification of unknown NBOMes in spiked urine samples, by organizing MS/MS data based on fragmentation similarity acs.orgfrontiersin.org.

Chemical Synthesis and Precursor Analysis of 25n Nbome

Established Synthetic Pathways for N-Benzyl Phenethylamines

N-Benzyl phenethylamines, commonly referred to as NBOMes, are synthetic compounds derived from the phenethylamine (B48288) class of psychedelics, specifically the 2C-X compounds nih.gov. The defining characteristic of NBOMes is the presence of an N-2-methoxybenzyl group attached to the nitrogen atom of the phenethylamine backbone mdpi.comnih.gov.

The general synthetic pathway for N-benzyl phenethylamines involves the N-benzylation of a substituted phenethylamine. This is primarily achieved through an indirect reductive amination process mdpi.com. In this method, a primary phenethylamine is reacted with an aldehyde, typically 2-methoxybenzaldehyde, to form an imine intermediate. This imine is subsequently reduced to yield the desired N-benzyl phenethylamine. This process effectively introduces the N-2-methoxybenzyl group onto the phenethylamine structure mdpi.comresearchgate.net.

Role of 2C-N as a Precursor in 25N-NBOMe Synthesis

This compound is a direct derivative of the hallucinogen 2C-N (2,5-dimethoxy-4-nitrophenethylamine) wikipedia.orgwikipedia.org. As such, 2C-N serves as the immediate phenethylamine precursor for the synthesis of this compound.

The synthesis of this compound from 2C-N follows the established reductive amination pathway for N-benzyl phenethylamines. In this specific reaction, 2C-N (2,5-dimethoxy-4-nitrophenethylamine) is reacted with 2-methoxybenzaldehyde. This condensation reaction forms an imine intermediate. The imine is then subjected to a reduction step, typically using a suitable reducing agent, to yield this compound (2-(2,5-dimethoxy-4-nitrophenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine) mdpi.comwikipedia.org. This process effectively attaches the 2-methoxybenzyl group to the nitrogen atom of the 2C-N molecule.

Future Directions in 25n Nbome Research

Comprehensive Elucidation of Pharmacological Mechanisms

Further research is needed to fully characterize the intricate pharmacological mechanisms of 25N-NBOMe. Current understanding indicates that this compound functions as a selective and highly potent agonist of serotonin (B10506) 5-HT2 receptors. Specifically, it exhibits high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. Its binding affinities (Ki) are 0.144 nM at the 5-HT2A receptor, 8.7 nM at the 5-HT2B receptor, and 1.06 nM at the 5-HT2C receptor. Functionally, this compound acts as a full agonist at the 5-HT2A and 5-HT2C receptors, with EC50 values of 0.51 nM (87.9% maximal efficacy) and 1.32 nM (99.4% maximal efficacy), respectively. It is a partial agonist at the 5-HT2B receptor, with an EC50 of 47 nM (57.6% maximal efficacy). In terms of selectivity, this compound demonstrates approximately 7.4-fold selectivity for the 5-HT2A receptor over 5-HT2C, and 60-fold selectivity for 5-HT2A over 5-HT2B based on affinity data. wikipedia.org

Table 1: Pharmacological Profile of this compound at Serotonin 5-HT2 Receptors wikipedia.org

Receptor SubtypeBinding Affinity (Ki)Functional Activity (EC50)Maximal Efficacy (Emax)Selectivity (vs. 5-HT2A)
5-HT2A0.144 nM0.51 nM87.9%-
5-HT2B8.7 nM47 nM57.6%60-fold lower affinity
5-HT2C1.06 nM1.32 nM99.4%7.4-fold lower affinity

Future research should focus on dissecting the downstream signaling pathways activated by this compound at these receptors, beyond the initial binding and activation. For instance, studies on 25C-NBOMe have indicated that its neurotoxic actions involve the activation of the MAPK/ERK cascade and inhibition of the Akt/PKB signaling pathway, suggesting similar detailed investigations are warranted for this compound. wikipedia.org Furthermore, while this compound has been shown to produce a robust head-twitch response (HTR) in rodents, with the highest frequency among related 25N analogs (4.890 counts per minute), the precise cellular and circuit-level mechanisms underlying this psychedelic-like effect require further elucidation. wikipedia.org Research is also needed to understand how this compound influences neuroplasticity, such as long-term depression (LTD) and long-term potentiation (LTP), particularly at varying concentrations. mdpi.com

Beyond serotonergic systems, this compound has demonstrated reinforcing effects in rodents, including conditioned place preference (CPP) and self-administration, and has been shown to increase the phosphorylation of the dopamine (B1211576) transporter (DAT) in the striatum, akin to methamphetamine. wikipedia.orgmdpi.comfrontiersin.orgresearchgate.net This indicates a significant interaction with the dopaminergic system. Further studies are essential to fully map the extent of its dopaminergic modulation, including its observed reduction in D2 receptor expression in the nucleus accumbens and dorsal striatum, and its impact on DAT and tyrosine hydroxylase (TH) expression. mdpi.comfrontiersin.orgresearchgate.net

Advanced Studies in In Vivo Metabolism and Pharmacokinetics

Despite the increasing scientific interest in NBOMe compounds, detailed in vivo pharmacokinetic data for many members of this class, including this compound, remain limited. drugsandalcohol.ie Future research should prioritize comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in living organisms.

Studies on related NBOMe compounds, such as 25CN-NBOMe, have identified major metabolic pathways including mono- and bis-O-demethylation, hydroxylation at various positions, and subsequent phase II conjugations like glucuronidation, sulfation, and N-acetylation. dntb.gov.uanih.gov The cyano functional group in 25CN-NBOMe was observed to undergo hydrolysis or remain unaltered. dntb.gov.uanih.gov These findings suggest similar metabolic routes for this compound, which require specific investigation. Key cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C9, CYP2C19, CYP1A2, CYP2B6, and CYP2D6, have been implicated in the biotransformation of other NBOMes like 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe. nih.govresearchgate.net Identifying the specific CYP isoforms responsible for this compound metabolism is crucial for predicting potential drug-drug interactions.

Application in Receptor Mapping and Radioligand Development

The high affinity of NBOMe compounds for serotonin 5-HT2A receptors makes them valuable candidates for the development of radioligands for receptor mapping studies. Radiolabelled derivatives of NBOMe compounds, such as [11C]Cimbi-5 (a carbon-11 (B1219553) labelled version of 25I-NBOMe) and [11C]Cimbi-36 (derived from 25B-NBOMe), have been successfully synthesized and validated as radiotracers for positron emission tomography (PET) imaging. wikipedia.orgfrontiersin.orgljmu.ac.ukfrontiersin.orgnih.govacs.orgnih.govmmu.ac.ukeuropa.euacs.orgresearchgate.net These radioligands enable the mapping of 5-HT2A and 5-HT2C receptor distribution in the mammalian brain. mdpi.comnih.govacs.orgnih.govresearchgate.net

Future research could explore the development of a radiolabelled form of this compound itself, or novel derivatives with enhanced selectivity and pharmacokinetic properties, for use in PET studies. Such advancements would provide a powerful tool for in vivo imaging of 5-HT2A and other relevant receptors, contributing to a deeper understanding of neuroreceptor systems in both health and disease. The NBOMe class has already yielded highly selective 5-HT2A receptor agonists like 25CN-NBOH, which can serve as scaffolds for further radioligand design. nih.govacs.orgnih.gov Beyond PET, exploring novel imaging techniques, such as Signal Amplification By Reversible Exchange (SABRE) Hyperpolarisation, which has shown promise with certain NBOMe derivatives, could open new avenues for medical imaging applications. mmu.ac.uk

Computational Modeling and Prediction of Molecular Interactions

Computational modeling is an increasingly vital tool in drug discovery and development, offering a powerful avenue for predicting and understanding molecular interactions, and this approach holds significant promise for future this compound research. Accurate modeling of molecular interactions is crucial for rational drug design and for predicting the behavior of compounds within biological systems. researcher.life

Future computational studies on this compound could leverage advanced techniques such as ligand-based methods, docking-based methods, and chemogenomic approaches to predict its interactions with a wider array of biological targets beyond the known serotonin receptors. nih.gov While docking-based methods, which consider the three-dimensional structures of molecules and their targets, can be computationally intensive and require known protein structures, they offer detailed insights into binding mechanisms. nih.gov Chemogenomic approaches, by integrating information from similar drugs and proteins, can predict unknown interactions more broadly. nih.gov

The application of machine learning models, which utilize feature vectors derived from drug and protein sequences, represents a cutting-edge direction for predicting drug-target interactions for this compound. nih.gov Such models can help in predicting ADME properties, identifying potential off-target interactions, and elucidating structure-activity relationships (SAR) for this compound and its analogues. Developing mathematical frameworks that simulate molecular interactions, as demonstrated in recent research, can accelerate the understanding of how different parameters control binding, leading to more efficient research and potentially new therapeutic strategies. drugtargetreview.com This in silico approach can guide the synthesis of novel this compound derivatives with improved pharmacological profiles or reduced undesirable interactions.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 25N-NBOMe in in vitro models, and what analytical methods are used to characterize them?

  • Answer : this compound undergoes phase I metabolism via oxidative O-demethylation, hydroxylation, and nitro group reduction, with microbial models (e.g., Cunninghamella elegans) replicating human liver microsome (pHLM) pathways. Liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS) is critical for identifying 24 phase I metabolites, including unique transformations like aromatic nitro reduction to amines .

Q. Which receptors does this compound target, and how do these interactions inform its pharmacological profile?

  • Answer : this compound exhibits high affinity for serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C) and negligible activity at dopamine/norepinephrine transporters. This receptor selectivity suggests potent hallucinogenic effects and potential cardiovascular risks due to 5-HT2B activation, aligning with abuse liability assessments .

Q. What analytical techniques are optimal for distinguishing this compound from structurally similar analogs in forensic samples?

  • Answer : LC-HR-MS/MS is preferred for resolving structural isomers (e.g., this compound vs. 25E-NBOMe) by analyzing precursor masses, product ion spectra, and isotope patterns. Cross-validation with reference standards and microbial metabolite libraries enhances specificity .

Advanced Research Questions

Q. How do metabolic profiles of this compound differ between human liver microsomes and microbial models, and what implications does this have for translational research?

  • Answer : While C. elegans replicates major pathways (e.g., O-demethylation), it fails to produce certain hydroxylated metabolites observed in pHLM. This discrepancy highlights the need for complementary models to predict human metabolism fully. Microbial models are cost-effective for preliminary screening but require validation with human tissues .

Q. What methodological challenges arise in quantifying this compound metabolites in complex biological matrices?

  • Answer : Key challenges include matrix interference in blood/urine, low metabolite abundance, and isomer discrimination. Solutions involve optimizing sample preparation (e.g., solid-phase extraction), using deuterated internal standards, and leveraging HR-MS/MS for fragment ion differentiation .

Q. How can researchers resolve contradictions between in vitro metabolic data and in vivo toxicity findings for this compound?

  • Answer : Discrepancies may stem from interspecies metabolic variations or unaccounted in vivo factors (e.g., enzyme induction). Cross-model studies (e.g., zebrafish/pHLM) and dose-response analyses in animal models are recommended to reconcile in vitro predictions with observed toxicities .

Q. What are the implications of this compound’s unique nitro-reduction metabolites for long-term neurotoxicity studies?

  • Answer : The reduction of this compound’s nitro group to amine metabolites (e.g., hydroxylamines) may generate reactive oxygen species, potentially contributing to neuronal damage. Longitudinal studies measuring oxidative stress markers (e.g., glutathione levels) in neuronal cell lines are needed .

Q. How can computational modeling enhance the prediction of this compound’s receptor binding kinetics and metabolite formation?

  • Answer : Molecular docking simulations can predict 5-HT receptor binding affinities, while quantitative structure-metabolism relationship (QSMR) models identify metabolic hotspots. These tools reduce experimental burden by prioritizing high-risk metabolites for empirical validation .

Methodological Guidelines

  • Experimental Design : For metabolism studies, combine pHLM and microbial models to balance cost and translatability. Include negative controls (e.g., heat-inactivated enzymes) to confirm biotransformation specificity .
  • Data Interpretation : Use metabolomics software (e.g., XCMS Online) for untargeted metabolite annotation, and validate findings with synthetic standards where possible .
  • Ethical Compliance : Adhere to institutional guidelines for handling controlled substances and ensure LC-MS data are reproducible via detailed method documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.